molecular formula C14H16ClN3 B14333122 N-(Diphenylmethyl)guanidine--hydrogen chloride (1/1) CAS No. 101517-05-9

N-(Diphenylmethyl)guanidine--hydrogen chloride (1/1)

Cat. No.: B14333122
CAS No.: 101517-05-9
M. Wt: 261.75 g/mol
InChI Key: MYZZBOMATIXZOZ-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)guanidine–hydrogen chloride (1/1) is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)guanidine–hydrogen chloride typically involves the reaction of diphenylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the need for intermediate purification steps and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)guanidine–hydrogen chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild conditions, with careful control of temperature and solvent choice to optimize yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can produce various substituted guanidines .

Mechanism of Action

The mechanism by which N-(Diphenylmethyl)guanidine–hydrogen chloride exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Diphenylmethyl)guanidine–hydrogen chloride include:

Uniqueness

What sets N-(Diphenylmethyl)guanidine–hydrogen chloride apart from these similar compounds is its specific diphenylmethyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

CAS No.

101517-05-9

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

2-benzhydrylguanidine;hydrochloride

InChI

InChI=1S/C14H15N3.ClH/c15-14(16)17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,(H4,15,16,17);1H

InChI Key

MYZZBOMATIXZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(N)N.Cl

Origin of Product

United States

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